N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(2-Methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative characterized by a sulfamoyl group (-SO₂NH-) attached to a para-substituted phenyl ring. The phenyl ring is further functionalized with an isobutyramide group (-NHCOC(CH₃)₂) at the para position. The sulfamoyl nitrogen is linked to a 2-methoxy-2-(o-tolyl)ethyl moiety, introducing both methoxy and ortho-methylphenyl (o-tolyl) substituents.
Properties
IUPAC Name |
N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-16-9-11-17(12-10-16)27(24,25)21-13-19(26-4)18-8-6-5-7-15(18)3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFACCVKXYVGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves several steps. The synthetic routes typically include the reaction of 2-methoxy-2-(o-tolyl)ethylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-isobutyrylphenylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide has diverse scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is utilized in biological assays to understand its effects on cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) Structure: Features a thiazole ring linked to the sulfamoyl group and a carbamate (-OCOOEt) substituent. Synthesis: Starts with aniline, proceeding via sulfonation and thiazole coupling. This contrasts with the target compound, which requires a multi-step synthesis involving methoxy-o-tolyl ethylamine and isobutyramide acylation . Application: TSPC is studied as a corrosion inhibitor, highlighting the versatility of sulfonamides in non-pharmaceutical roles, unlike the target compound’s implied biomedical focus .
N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)formamide Derivatives
- Structure : Pyrimidine substituent on the sulfamoyl nitrogen and a formamide group on the phenyl ring.
- Biological Relevance : These derivatives are intermediates in kinase inhibitor development (e.g., pyrrolo[2,3-d]pyrimidines), suggesting the target compound’s structural framework could be adapted for kinase targeting .
USP Sulfamethoxazole Related Compounds
- Structure : Includes variants like N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide.
- Regulatory Significance : These compounds are pharmacopeial standards, emphasizing the importance of sulfonamide purity and substituent effects on drug efficacy. The target compound’s o-tolyl and methoxy groups may enhance lipophilicity compared to the methylisoxazole group .
Aryl Sulfonamides with Halogen/Methoxy Substituents Examples: 4-Chloro-N-phenylbenzenesulfonamide, 4-Methoxy-N-phenylbenzenesulfonamide. Structure-Activity: Electron-withdrawing groups (e.g., Cl, NO₂) reduce solubility but enhance electrophilic reactivity, while methoxy groups improve membrane permeability. The target compound’s methoxy and o-tolyl groups balance lipophilicity and steric bulk .
Substituent Effects
Biological Activity
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide, with the CAS number 1797338-56-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 390.5 g/mol
- Structure : The compound features a sulfamoyl group attached to a phenyl ring, which is further substituted by an isobutyramide moiety. The methoxy and o-tolyl groups contribute to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic pathways critical in various biological processes.
- Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways that influence cell proliferation and apoptosis.
Biological Activity
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of sulfamoyl compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Effects
Studies on related compounds have demonstrated potential antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound suggest it may possess similar properties.
Case Studies
- Case Study 1 : A study evaluated the effects of sulfamoyl derivatives on cancer cell lines, revealing that certain analogs significantly inhibited cell growth in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Case Study 2 : Another investigation focused on the antibacterial activity of sulfamoyl compounds against Gram-positive bacteria. Results showed that modifications in the side chains could enhance activity, indicating a structure-activity relationship (SAR) that could be explored for this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 390.5 g/mol |
| Biological Activities | Antimicrobial, Antitumor |
| Notable Mechanisms | Enzyme inhibition, Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
